Ryanodol

Description

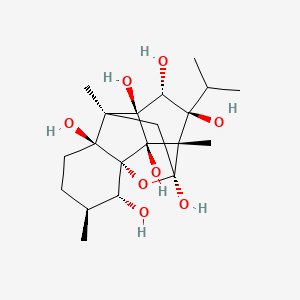

Structure

2D Structure

3D Structure

Properties

CAS No. |

6688-49-9 |

|---|---|

Molecular Formula |

C20H32O8 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol |

InChI |

InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |

InChI Key |

POSDEVOSMOCDHR-BPHXWNOMSA-N |

SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ryanodol; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Ryanodol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodol, a complex diterpenoid, holds a significant place in chemical and pharmacological research. It is the de-esterified parent compound of ryanodine (B192298), a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). While ryanodine was first isolated in 1948 from the stems and roots of the South American plant Ryania speciosa Vahl by Folkers and coworkers, this compound itself is primarily obtained through the chemical hydrolysis of ryanodine.[1] The insecticidal properties of Ryania speciosa extracts were recognized as early as 1943, leading to the development of the commercial insecticide "Ryanex" by Merck & Co.[2]

The intricate structure of these compounds, characterized by a highly oxygenated and sterically congested pentacyclic core with eleven contiguous stereocenters, presented a formidable challenge to early chemists. The absolute structure of ryanodine was not fully elucidated until 1967 through extensive chemical degradation studies and X-ray analysis.[3] this compound, while sharing the complex core structure of ryanodine, lacks the pyrrole-2-carboxylic acid ester at the C3 position.[4][5] This structural difference results in a significantly lower binding affinity for ryanodine receptors compared to its parent compound.[6]

This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the original experimental protocols, quantitative data, and the relevant biological pathways.

Data Presentation

Table 1: Physicochemical Properties of Ryanodine and this compound

| Property | Ryanodine | This compound | Reference |

| Molecular Formula | C25H35NO9 | C20H32O8 | [7] |

| Molecular Weight | 493.55 g/mol | 416.48 g/mol | [7] |

| Melting Point | 219-220 °C | - | [7] |

| Optical Rotation | [α]D +26° (in methanol) | - | [7] |

Table 2: Summary of Ryanodine Isolation and Hydrolysis Yields

| Process | Starting Material | Product | Yield | Reference |

| Extraction and Crystallization | 500 g Ryania speciosa stem wood | Crude Ryanodine | 1.15 g | |

| Recrystallization | 1.15 g Crude Ryanodine | Pure Ryanodine | 180 mg | |

| Alternative Extraction | 500 g Ryania speciosa stem wood | Pure Ryanodine | 143 mg | |

| Hydrolysis | Ryanodine | This compound | Not specified in early literature | [4] |

Experimental Protocols

Isolation of Ryanodine from Ryania Speciosa

The following protocol is based on the original method described by Folkers et al. in 1948.

1. Extraction:

-

500 grams of ground Ryania speciosa stem wood (approximately 20-mesh) is thoroughly wetted with 800 mL of water.

-

The moistened wood is placed in a Soxhlet apparatus and extracted with chloroform (B151607) for 24 hours.

-

The chloroform extract is concentrated to a volume of 750 mL.

-

The concentrated extract is then subjected to a liquid-liquid extraction with four 300 mL volumes of water.

-

The combined aqueous extracts are subsequently extracted with four 200 mL volumes of amyl acetate (B1210297).

-

The resulting amyl acetate extract is concentrated to dryness in vacuo, yielding a light-brown powder.

2. Crystallization and Purification:

-

The crude solid is dissolved in a concentrated acetone (B3395972) solution.

-

Crystallization from this solution yields crude ryanodine.

-

The crude ryanodine is then purified by repeated recrystallizations from ether to obtain pure ryanodine.

Hydrolysis of Ryanodine to this compound

General Procedure:

-

Ryanodine is dissolved in a suitable solvent.

-

A basic solution (e.g., sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water) is added to the ryanodine solution.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, for a sufficient period to ensure complete hydrolysis of the ester.

-

The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) to determine completion.

-

Upon completion, the reaction mixture is neutralized, and the product, this compound, is extracted using an appropriate organic solvent.

-

The solvent is evaporated, and the resulting crude this compound can be purified by techniques such as column chromatography or recrystallization.

Mandatory Visualization

Signaling Pathway of Ryanodine and this compound

Caption: Ryanodine receptor modulation by Ca2+, ryanodine, and this compound.

Experimental Workflow for this compound Isolation

Caption: Isolation of this compound from Ryania speciosa via ryanodine.

References

- 1. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 15-Step Synthesis of (+)-Ryanodol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Conversion of this compound to Ryanodine [jstage.jst.go.jp]

- 4. Chemical Conversion of this compound to Ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant insecticides; ryanodine, a new alkaloid from Ryania speciosa Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward the Total Synthesis of this compound via Oxidative Alkyne–1,3-Diketone Annulation: Construction of a Ryanoid Tetracycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Ryanodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of ryanodine (B192298). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of this potent modulator of intracellular calcium channels.

Chemical Structure and Physicochemical Properties

Ryanodine is a diterpenoid alkaloid originally isolated from the plant Ryania speciosa. Its complex chemical structure is fundamental to its high-affinity interaction with a specific class of intracellular calcium channels, which are now named after it—the ryanodine receptors (RyRs).

Below is a summary of the key chemical and physical properties of ryanodine.

| Property | Value | Citations |

| Molecular Formula | C₂₅H₃₅NO₉ | [1][2][3][4] |

| Molecular Weight | 493.5 g/mol | [1][2] |

| CAS Number | 15662-33-6 | [2][3][4] |

| Appearance | White solid | [3][4] |

| Melting Point | 219-220 °C | [3] |

| Solubility | Soluble in ethanol (B145695) (to 10 mM), DMSO (to 25 mM), methanol (B129727) (20 mg/mL), and water (1 mg/mL). | [2][5][6][7] |

| Purity | Commercially available at >98% (HPLC) | [2][4] |

| Storage Conditions | Store at -20°C under desiccating conditions for long-term stability. Stock solutions can be stored at -20°C for up to one month. | [2][5] |

| IUPAC Name | [(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | [1] |

Biological Properties and Mechanism of Action

Ryanodine exerts its biological effects by targeting ryanodine receptors (RyRs), a family of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[8] These channels are critical for regulating intracellular calcium levels, which is essential for processes such as muscle contraction, neurotransmission, and secretion.[4]

There are three main isoforms of RyRs in mammals:

-

RyR1 : Primarily expressed in skeletal muscle.[2]

-

RyR2 : Predominantly found in cardiac muscle.[2]

-

RyR3 : Expressed more widely, particularly in the brain.[2]

Ryanodine's interaction with RyRs is concentration-dependent and complex:

-

At nanomolar concentrations , ryanodine locks the RyR channel in a long-lived sub-conductance (half-open) state. This leads to a persistent leak of calcium from the sarcoplasmic/endoplasmic reticulum, eventually depleting the intracellular calcium stores.[8]

-

At micromolar concentrations (>100 µM), ryanodine acts as an inhibitor, forcing the channel into a closed state.[1][8]

This dual effect makes ryanodine a valuable tool for studying the function of RyRs and the consequences of calcium dysregulation.

Signaling Pathway in Muscle Contraction

In striated muscle, RyRs are fundamental to excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to a mechanical response (muscle contraction).

In skeletal muscle, depolarization of the cell membrane activates the dihydropyridine receptor (DHPR), which is mechanically coupled to RyR1.[9] This conformational change in the DHPR directly opens the RyR1 channel, leading to a massive release of calcium from the sarcoplasmic reticulum and initiating muscle contraction.[9] In cardiac muscle, the mechanism is slightly different, relying on calcium-induced calcium release (CICR), where a small influx of calcium through the DHPR triggers the opening of RyR2.[2]

Experimental Protocols

The unique properties of ryanodine have made it an invaluable tool for studying RyR function. The following sections detail key experimental methodologies.

[³H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as radiolabeled ryanodine binds with high affinity to the open state of the channel.[1]

Methodology:

-

Preparation of Microsomes:

-

Isolate microsomes enriched in RyRs from tissue homogenates (e.g., rabbit skeletal muscle) or from cell lines overexpressing a specific RyR isoform (e.g., HEK293 cells).[1][3] This is typically achieved through differential centrifugation.[3]

-

Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.3 M sucrose, 0.1 M KCl, 5 mM NaPIPES, pH 6.8) and store at -80°C.[3]

-

-

Binding Reaction:

-

Separation and Detection:

-

Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine.[3]

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[3]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[3]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Data can be used to determine the affinity (Kd) and density (Bmax) of ryanodine binding sites, or to assess the effect of modulators on channel activity.

-

Calcium Imaging

Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ryanodine or other stimuli.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells (e.g., primary cardiomyocytes, myotubes, or cell lines) on glass coverslips suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye. Fura-2 AM is a common choice due to its ratiometric properties, which allow for more accurate quantification of [Ca²⁺]i.[10]

-

Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[10]

-

After loading, wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.[10]

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound), and collect the emission at ~510 nm.[10]

-

Record a baseline fluorescence ratio before applying any stimulus.

-

Apply ryanodine at the desired concentration through the perfusion system. Other agents like caffeine (B1668208) (an RyR agonist) or thapsigargin (B1683126) (a SERCA inhibitor) are often used as controls or to probe the state of calcium stores.[11]

-

Record the changes in the 340/380 fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

This ratio can be calibrated to absolute calcium concentrations using the Grynkiewicz equation, although often the change in ratio is reported as a measure of the calcium response.

-

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have enabled near-atomic resolution structures of the massive RyR complex, providing invaluable insights into its architecture and the binding sites for modulators like ryanodine.

Methodology:

-

Protein Purification:

-

Purify the RyR protein from native tissue or a heterologous expression system. This often involves solubilizing the membrane-bound receptor with detergents (e.g., CHAPS) followed by affinity chromatography and size exclusion chromatography.[12]

-

Recent methods utilize nanobodies for rapid, small-scale purification.[13]

-

-

Sample Preparation for Cryo-EM:

-

Apply a small volume (2-4 µL) of the purified RyR sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).

-

Blot the grid with filter paper to create a thin film of the sample across the holes.

-

Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state.[12]

-

-

Data Collection:

-

Load the frozen grid into a transmission electron microscope.

-

Collect thousands of images (micrographs) of the randomly oriented RyR particles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Classify the particle images and align them to generate 2D class averages.

-

Combine the 2D class averages to reconstruct a 3D model of the RyR.

-

Refine the 3D model to achieve the highest possible resolution.[14]

-

This detailed structural information is crucial for understanding the molecular basis of RyR function and for the rational design of new drugs targeting these channels.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ryanodine receptor fragmentation and sarcoplasmic reticulum Ca2+ leak after one session of high-intensity interval exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ryanodine releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Critical Role of Intracellular RyR1 Calcium Release Channels in Skeletal Muscle Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. Complex effects of ryanodine on the sarcoplasmic reticulum Ca2+ levels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ryanodine Receptor (RyR) Isoforms: Function, Regulation, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a family of large intracellular calcium channels that play a critical role in cellular signal transduction by mediating the release of calcium ions (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum (ER/SR).[1][2] These channels are essential for numerous physiological processes, most notably excitation-contraction (E-C) coupling in muscle tissues.[1][3] In mammals, three distinct isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—have been identified, each encoded by a separate gene and exhibiting unique tissue distribution, physiological functions, and regulatory properties.[1][4] Dysregulation of RyR function is implicated in a variety of debilitating and life-threatening diseases, including malignant hyperthermia, central core disease, catecholaminergic polymorphic ventricular tachycardia, and heart failure, making these channels a significant target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of the core functions of RyR1, RyR2, and RyR3. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the distinct roles of each isoform, their complex regulatory mechanisms, and the experimental protocols used to investigate their function.

Core Functions and Physiological Roles of RyR Isoforms

The three mammalian RyR isoforms, despite sharing approximately 65-70% sequence homology, exhibit distinct physiological roles primarily dictated by their tissue-specific expression and unique activation mechanisms.[3][4][5]

RyR1: The Skeletal Muscle Isoform

RyR1 is the predominant isoform in skeletal muscle and is fundamental to the process of E-C coupling.[1][2] In this tissue, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse tubules.[1] Upon membrane depolarization, a conformational change in the DHPR directly activates RyR1, leading to the release of Ca²⁺ from the SR and subsequent muscle contraction.[1] While RyR1 can be activated by Ca²⁺ in a process known as Ca²⁺-induced Ca²⁺ release (CICR), its primary activation mechanism in skeletal muscle E-C coupling is voltage-induced. Mutations in the RYR1 gene are associated with malignant hyperthermia (MH) and central core disease (CCD).[1]

RyR2: The Cardiac Isoform

RyR2 is the primary isoform found in cardiac muscle, where it is essential for E-C coupling.[1][2] Unlike RyR1, the activation of RyR2 is critically dependent on CICR.[1] An action potential in cardiomyocytes triggers the influx of a small amount of Ca²⁺ through L-type Ca²⁺ channels, which then binds to and activates RyR2, leading to a larger, regenerative release of Ca²⁺ from the SR.[1] This "Ca²⁺ spark" phenomenon is the elementary event of cardiac E-C coupling. RyR2 is also expressed in the brain and is involved in neuronal signaling.[4] Mutations in the RYR2 gene are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular dysplasia type 2 (ARVD2).[1]

RyR3: The Ubiquitous Isoform

RyR3 is the most widely distributed isoform, found in various tissues including the brain, smooth muscle, diaphragm, and epithelial cells, albeit at lower levels than RyR1 and RyR2 in their respective primary tissues.[4][6] The precise physiological roles of RyR3 are less well-defined, but it is thought to modulate Ca²⁺ signaling in a variety of cellular contexts.[6] RyR3 is activated by CICR and is suggested to play a role in synaptic plasticity and memory in the brain.[4] In some skeletal muscles, RyR3 is co-expressed with RyR1 and may contribute to Ca²⁺ release for contractile response.[7]

Quantitative Comparison of RyR Isoform Properties

The functional distinctions between RyR isoforms are underpinned by their differing sensitivities to and regulation by various endogenous modulators. The following tables summarize key quantitative data for each isoform.

Table 1: Calcium and Ryanodine Binding Properties

| Parameter | RyR1 | RyR2 | RyR3 |

| Ca²⁺ Activation (EC₅₀) | ~1 µM | ~1 µM | 5.7 - 12.6 µM |

| Ca²⁺ Inactivation (IC₅₀) | ~0.1 - 0.27 mM | >1 mM | 0.81 - 4.9 mM |

| Ryanodine Binding (K_d) | ~1 nM | Not specified | Not specified |

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on experimental conditions such as pH, ionic strength, and the presence of other modulators.[4][8][9][10]

Table 2: Modulation by ATP, Magnesium, and Caffeine (B1668208)

| Modulator | Effect | RyR1 | RyR2 | RyR3 |

| ATP | Activation | Activated in the absence of Ca²⁺ | Requires Ca²⁺ for activation | Similar sensitivity to RyR1 |

| Magnesium (Mg²⁺) | Inhibition | Potent inhibition (IC₅₀ ~50-100 µM) | Less potent inhibition | Less potent inhibition |

| Caffeine | Activation | Less sensitive (EC₅₀ ~0.125-0.250 mM) | More sensitive (EC₅₀ ~0.19 mM) | More sensitive (EC₅₀ ~0.0625-0.1250 mM) |

The modulatory effects are concentration-dependent and can be influenced by the presence of other ligands.[1][11][12][13]

Signaling Pathways and Regulatory Mechanisms

The activity of RyR isoforms is tightly regulated by a complex interplay of signaling molecules and associated proteins.

RyR1 Signaling in Skeletal Muscle

Caption: RyR1 activation in skeletal muscle E-C coupling.

In skeletal muscle, the process begins with an action potential propagating down the T-tubule, causing a conformational change in the DHPR. This change is mechanically transmitted to RyR1, causing it to open and release Ca²⁺ from the SR. The resulting increase in cytosolic Ca²⁺ initiates muscle contraction. RyR1 activity is further modulated by ATP, which acts as an activator, and by Mg²⁺ and calmodulin, which are inhibitory.[1][11]

RyR2 Signaling in Cardiac Muscle

Caption: RyR2 activation via Calcium-Induced Calcium Release (CICR).

In the heart, an action potential opens L-type Ca²⁺ channels, allowing a small influx of Ca²⁺. This trigger Ca²⁺ binds to RyR2, activating it and causing the release of a much larger amount of Ca²⁺ from the SR in the form of Ca²⁺ sparks. Summation of these sparks leads to a global rise in cytosolic Ca²⁺ and subsequent muscle contraction. RyR2 activity is also modulated by phosphorylation by protein kinase A (PKA) following β-adrenergic stimulation.[3]

RyR3 General Signaling

Caption: General activation mechanism of RyR3.

RyR3 is generally activated by CICR, where an initial Ca²⁺ signal from another source, such as IP₃ receptors or other ion channels, triggers the opening of RyR3. This leads to the release of Ca²⁺ from the ER, amplifying the initial signal and leading to various downstream cellular responses depending on the cell type.

Detailed Experimental Protocols

Investigating the function of RyR isoforms requires specialized techniques. The following sections provide detailed methodologies for key experiments.

[³H]Ryanodine Binding Assay

This assay is used to quantitatively assess the activity of RyR channels, as [³H]ryanodine binds with high affinity to the open state of the channel.[14]

Experimental Workflow

Caption: Workflow for a [³H]Ryanodine Binding Assay.

Methodology

-

Preparation of Microsomes:

-

Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues (e.g., skeletal muscle, heart) or cultured cells expressing the RyR isoform of interest.[14]

-

Homogenize the tissue or cells in a buffered solution containing protease inhibitors.

-

Perform differential centrifugation to pellet and enrich the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

Prepare a binding buffer containing appropriate concentrations of salts (e.g., KCl), a buffering agent (e.g., HEPES), and modulators of interest (e.g., Ca²⁺, ATP, Mg²⁺, caffeine). The free Ca²⁺ concentration is typically controlled using Ca²⁺-EGTA buffers.

-

In reaction tubes, combine the microsomal preparation, [³H]ryanodine (typically at a concentration near its K_d), and the desired concentrations of test compounds or modulators.

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine.

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the microsome-bound [³H]ryanodine from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments, plot specific binding versus the concentration of [³H]ryanodine and fit the data to determine the maximal binding capacity (B_max) and the dissociation constant (K_d).

-

For competition binding experiments, plot specific binding versus the concentration of the unlabeled ligand to determine the IC₅₀.

-

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Methodology

-

Planar Lipid Bilayer Formation:

-

A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans chambers).

-

The lipid solution (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) is painted over the aperture.

-

-

Incorporation of RyR Channels:

-

SR/ER vesicles containing RyRs are added to the cis chamber.

-

The fusion of these vesicles into the planar lipid bilayer is induced by adding a salt gradient across the bilayer.

-

-

Electrophysiological Recording:

-

Ag/AgCl electrodes are placed in both the cis and trans chambers to apply a voltage across the bilayer and record the resulting current.

-

The current is amplified and filtered using a patch-clamp amplifier.

-

The cis chamber represents the cytosolic side of the channel, and the trans chamber represents the luminal (SR/ER) side. Modulators are added to the cis chamber to study their effects on channel gating.

-

-

Data Analysis:

-

Single-channel currents are recorded and analyzed to determine parameters such as open probability (Pₒ), mean open time, mean closed time, and single-channel conductance.

-

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular Ca²⁺ concentration in response to stimuli that activate RyRs.

Methodology

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the RyR isoform of interest on glass coverslips.

-

Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or a genetically encoded Ca²⁺ indicator like GCaMP.[15][16]

-

Fura-2 AM is a ratiometric dye that is loaded by incubating the cells with the dye in a physiological buffer.[15] Once inside the cell, esterases cleave the AM group, trapping the active Fura-2.[15]

-

-

Fluorescence Microscopy:

-

Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

For Fura-2, excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.[15] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

For GCaMP, excite at ~488 nm and measure the emission at ~510 nm. The fluorescence intensity of GCaMP increases upon Ca²⁺ binding.

-

-

Stimulation and Data Acquisition:

-

Perfuse the cells with a physiological saline solution.

-

Apply stimuli (e.g., caffeine, high K⁺ to depolarize the membrane) to activate the RyRs.

-

Record the changes in fluorescence intensity over time using a sensitive camera.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each time point.

-

For single-wavelength indicators like GCaMP, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

-

The fluorescence data can be calibrated to obtain absolute Ca²⁺ concentrations.

-

Conclusion

The ryanodine receptor isoforms, RyR1, RyR2, and RyR3, are crucial mediators of intracellular Ca²⁺ signaling with distinct roles in various tissues. Understanding their specific functions, regulatory mechanisms, and the experimental techniques used to study them is paramount for advancing our knowledge of cellular physiology and for the development of novel therapeutics targeting RyR-related diseases. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current understanding of these complex ion channels and offering detailed methodologies for their investigation. As research continues to unravel the intricacies of RyR function and regulation, the development of isoform-specific modulators holds great promise for the treatment of a range of debilitating disorders.

References

- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 3. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RyR1 and RyR3 isoforms provide distinct intracellular Ca2+ signals in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response to caffeine and ryanodine receptor isoforms in mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Regulation of the RyR channel gating by Ca2+ and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchmap.jp [researchmap.jp]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

The Core Architecture of Ryanodine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum.[1][2] These massive homotetrameric protein complexes, with a total molecular mass exceeding 2.2 megadaltons, are the largest known ion channels.[1][3][4] Their intricate structure and complex regulation are fundamental to numerous physiological processes, most notably excitation-contraction coupling in muscle tissues.[1][2] This technical guide provides a comprehensive overview of the ryanodine receptor's structure, its constituent domains, and the experimental methodologies used to elucidate its function, tailored for researchers and professionals in drug development.

Mammals express three isoforms of the ryanodine receptor: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, particularly in the brain.[1] While there is a significant degree of sequence homology among the isoforms, their distinct physiological roles are underscored by differences in their regulation and interactions with other proteins.

Overall Architecture

The ryanodine receptor exhibits a distinctive mushroom-like shape, with a large cytoplasmic "foot" region and a smaller transmembrane domain (TMD) embedded within the sarcoplasmic/endoplasmic reticulum membrane.[5] The cytoplasmic assembly constitutes approximately 80% of the receptor's mass and is responsible for sensing various cellular signals, while the TMD forms the ion-conducting pore.[5]

The homotetrameric structure is comprised of four identical protomers, each with a molecular weight of about 565 kDa.[3] These protomers are arranged symmetrically around a central axis that aligns with the ion conduction pore.[6]

Core Domains of the Ryanodine Receptor

The complex structure of each ryanodine receptor protomer is organized into several distinct domains, each with specialized functions. High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in delineating these domains.

N-Terminal Domain (NTD)

The N-terminal region is a critical regulatory hub and a hotspot for disease-associated mutations. It is composed of three subdomains: A, B, and C.[7] The NTD is involved in the activation and termination of Ca2+ release and plays a role in the oligomerization of the RyR subunits.

SPRY Domains

Ryanodine receptors contain three SPRY (SPla and the RYanodine receptor) domains. These domains are known to mediate protein-protein interactions. For instance, the SPRY1 domain is part of the binding site for the immunophilin FKBP12, a key regulatory protein.

Central Domain

The central domain acts as a transducer, converting conformational changes in the cytoplasmic region to the channel gate.[8] This domain also serves as a regulatory hub, containing binding sites for Ca2+, ATP, and caffeine.[8] It includes a calmodulin-like EF-hand motif, which is crucial for calcium sensing.

Transmembrane Domain (TMD)

The transmembrane domain forms the ion-conducting pore of the channel. It consists of six transmembrane helices (S1-S6) per protomer, with the pore being lined by the S6 helices from each of the four subunits. The architecture of the TMD places the ryanodine receptor within the six-transmembrane ion channel superfamily.[3]

C-Terminal Domain (CTD)

The C-terminal domain is intimately involved in the gating of the channel and forms part of the binding sites for activating ligands such as Ca2+, ATP, and caffeine.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of the ryanodine receptor isoforms.

| Domain | Rabbit RyR1 Residue Boundaries | Human RyR2 Residue Boundaries |

| N-Terminal Domain A | 10-223 | 10-223 |

| N-Terminal Domain B | 224-408 | 224-408 |

| N-Terminal Domain C | 409-544 | 409-544 |

| Central Domain | 3668-4251 | 3613-4207 |

| Channel Domain | 4545-5037 | 4887-4963 |

Table 1: Approximate Amino Acid Residue Boundaries for Key Domains of RyR1 and RyR2.[7][9][10]

| Parameter | RyR1 | RyR2 | Conditions |

| Ca2+ Activation (EC50) | ~1-10 µM | ~1-10 µM | Cytosolic |

| Ca2+ Inactivation (IC50) | >100 µM | >1 mM | Cytosolic |

| ATP Activation (EC50) | ~0.6 mM | - | |

| Caffeine Activation (EC50) | - | ~9.0 mM | Diastolic-like solutions |

| [3H]Ryanodine Binding (Kd) | ~1-10 nM | ~10 nM | High affinity site |

| Single Channel Conductance (K+) | ~750 pS | - | Symmetrical 250 mM KCl |

| Single Channel Conductance (Ca2+) | ~150 pS | - | 50 mM Ca2+ |

Table 2: Ligand Affinities and Ion Conductance of Ryanodine Receptors.[11][12][13][14][15][16]

Signaling Pathways and Logical Relationships

The function of ryanodine receptors is intricately linked to cellular signaling pathways that control muscle contraction.

Excitation-Contraction Coupling in Skeletal Muscle

In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the transverse-tubule membrane. Depolarization of the membrane triggers a conformational change in the DHPR, which is directly transmitted to RyR1, causing it to open and release Ca2+ from the sarcoplasmic reticulum.[1]

Calcium-Induced Calcium Release in Cardiac Muscle

In cardiac muscle, the primary mechanism of RyR2 activation is calcium-induced calcium release (CICR). An influx of Ca2+ through L-type calcium channels during an action potential raises the local cytosolic Ca2+ concentration, which then binds to and activates RyR2, leading to a larger release of Ca2+ from the sarcoplasmic reticulum.[1]

Allosteric Regulation and Gating

The gating of the ryanodine receptor is a complex allosteric process involving coordinated movements of its various domains. Ligand binding in the cytoplasmic region induces conformational changes that are transmitted to the transmembrane domain, ultimately leading to the opening or closing of the ion channel pore. The transition from a closed to an open state involves a significant rearrangement of the cytoplasmic and transmembrane domains, resulting in a widening of the ion gate.[1][5]

Experimental Protocols

The study of ryanodine receptors relies on a variety of sophisticated experimental techniques. The following sections provide an overview of the key methodologies.

Purification of Ryanodine Receptors

A common method for purifying RyRs from skeletal muscle involves solubilization of sarcoplasmic reticulum membranes followed by ion-exchange chromatography and sucrose (B13894) gradient centrifugation.[17][18] Affinity chromatography, often utilizing the high-affinity interaction between RyR and FKBP12, is also a powerful technique.[19]

Key Steps for Purification:

-

Homogenization: Skeletal muscle tissue is homogenized to disrupt the cells and release the sarcoplasmic reticulum.

-

Isolation of SR Vesicles: Differential centrifugation is used to isolate microsomes enriched in sarcoplasmic reticulum vesicles.

-

Solubilization: The sarcoplasmic reticulum membranes are solubilized using detergents to release the membrane-bound proteins, including the ryanodine receptor.

-

Chromatography: The solubilized proteins are subjected to ion-exchange or affinity chromatography to separate the ryanodine receptor from other proteins.

-

Sucrose Gradient Centrifugation: Further purification is achieved by sucrose gradient centrifugation, which separates proteins based on their size and density.

-

Analysis: The purity of the final sample is assessed by SDS-PAGE.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized the structural biology of large protein complexes like the ryanodine receptor. This technique involves flash-freezing purified protein in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.

Key Steps for Cryo-EM:

-

Grid Preparation: A small volume of the purified ryanodine receptor solution is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.

-

Image Processing: Sophisticated image processing software is used to pick individual particle images, align them, and classify them into different conformational states.

-

3D Reconstruction: The classified 2D images are used to reconstruct a 3D density map of the protein.

-

Model Building: An atomic model of the protein is built into the 3D density map.

Single-Channel Recording

Single-channel recording, typically using the planar lipid bilayer technique, allows for the direct measurement of the ion channel activity of a single ryanodine receptor. This method provides information on channel conductance, open probability, and gating kinetics.

Key Steps for Single-Channel Recording:

-

Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous chambers.

-

Vesicle Fusion: Sarcoplasmic reticulum vesicles containing ryanodine receptors are added to one of the chambers and induced to fuse with the bilayer.

-

Recording: The ionic current flowing through a single ryanodine receptor channel is measured using sensitive amplifiers.

-

Analysis: The recorded data is analyzed to determine the channel's biophysical properties.

[3H]Ryanodine Binding Assay

The high-affinity binding of the plant alkaloid ryanodine to the open state of the ryanodine receptor provides a powerful tool for studying channel activity. The [3H]ryanodine binding assay is a radioligand binding assay used to quantify the number of open channels.[20][21]

Key Steps for [3H]Ryanodine Binding Assay:

-

Incubation: Sarcoplasmic reticulum vesicles or purified receptors are incubated with [3H]ryanodine in the presence of various modulators (e.g., Ca2+, ATP, caffeine).

-

Filtration: The incubation mixture is rapidly filtered through a filter that retains the protein-bound [3H]ryanodine.

-

Washing: The filter is washed to remove unbound [3H]ryanodine.

-

Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Analysis: The data is analyzed to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Conclusion

The ryanodine receptor is a molecular machine of remarkable complexity, with a sophisticated architecture that allows for the precise control of intracellular calcium signaling. A deep understanding of its structure and the function of its various domains is essential for elucidating its role in both normal physiology and disease. The experimental techniques outlined in this guide provide the foundation for ongoing research that continues to unravel the intricacies of this vital ion channel, paving the way for the development of novel therapeutic strategies targeting ryanodine receptor dysfunction.

References

- 1. Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating | PLOS Biology [journals.plos.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Structural insights into the human RyR2 N-terminal region involved in cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The central domain of cardiac ryanodine receptor governs channel activation, regulation, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-terminal and Central Segments of the Type 1 Ryanodine Receptor Mediate Its Interaction with FK506-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the rabbit ryanodine receptor RyR1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of ATP-Binding Regions in the RyR1 Ca2+ Release Channel | PLOS One [journals.plos.org]

- 12. Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Determinants of Skeletal Muscle Ryanodine Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure - A drug and ATP binding site in type 1 ryanodine receptor - ryr1.org [ryr1.org]

- 15. Interdependence of ryanodine binding, oligomeric receptor interactions, and Ca2+ release regulation in junctional sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of high-affinity ryanodine-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A procedure for purification of the ryanodine receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure of a mammalian ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [3H]Ryanodine binding assays. [bio-protocol.org]

- 21. researchmap.jp [researchmap.jp]

A Deep Dive into the History of Ryanodol and Ryanodine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of ryanodol and its parent compound, ryanodine (B192298), is a fascinating journey through the realms of natural product chemistry, pharmacology, and molecular biology. Initially identified for its insecticidal properties, ryanodine became an indispensable pharmacological tool that led to the discovery and characterization of a fundamental class of intracellular calcium channels: the ryanodine receptors (RyRs). This technical guide provides an in-depth historical perspective on the research surrounding these compounds, detailing the key experiments, quantitative data, and methodologies that have shaped our understanding of their complex interactions and the critical physiological processes they modulate.

Discovery and Structural Elucidation: From Insecticide to Molecular Probe

The history of ryanodine research began in the 1940s with the investigation of extracts from the plant Ryania speciosa, native to Central and South America. These extracts were noted for their potent insecticidal effects.

1.1. Isolation and Early Characterization

In 1948, Folkers and colleagues isolated the crystalline active principle from Ryania speciosa and named it ryanodine.[1][2] Early studies revealed its remarkable potency, being approximately 700 times more active than the crude stem wood of the plant.[3] The hydrolysis product of ryanodine, this compound, was also identified during these initial investigations.[4] It took nearly two decades of extensive chemical degradation and derivatization studies before the complex polycyclic structure of ryanodine was correctly assigned in 1967.[1][2][4]

1.2. Total Synthesis of this compound

The intricate, sterically congested pentacyclic core of this compound, with its eleven contiguous stereocenters, presented a formidable challenge to synthetic chemists. In a landmark achievement, Pierre Deslongchamps and his team reported the first total synthesis of (+)-ryanodol in 1979, a monumental effort that further solidified the understanding of its complex three-dimensional structure.[3]

The Ryanodine Receptor: Unveiling a Key Player in Calcium Signaling

The unique biological activity of ryanodine, particularly its effects on muscle contraction, hinted at a specific molecular target. The use of radiolabeled ryanodine, specifically [³H]ryanodine, was pivotal in the identification, purification, and characterization of this target, which was aptly named the ryanodine receptor (RyR).[5][6]

2.1. Discovery and Isoforms

The ryanodine receptor was identified as a large protein complex embedded in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[7][8] It functions as a calcium release channel, playing a central role in excitation-contraction coupling.[8] Subsequent research identified three mammalian isoforms of the RyR:

-

RyR1: Primarily expressed in skeletal muscle.[7]

-

RyR2: The predominant isoform in cardiac muscle.[7]

-

RyR3: Found in the brain and other tissues at lower levels.[7]

These isoforms share a high degree of sequence homology but exhibit distinct functional and regulatory properties.

Quantitative Analysis of Ryanodine-Receptor Interactions

The interaction of ryanodine with its receptor is complex and concentration-dependent. Decades of research using various experimental techniques have provided a wealth of quantitative data on this interaction.

Table 1: Ryanodine Binding Affinities (Kd) for Ryanodine Receptors

| Receptor Isoform/Tissue | Preparation | Kd (nM) | Experimental Conditions | Reference(s) |

| Skeletal Muscle (Rabbit) | Sarcoplasmic Reticulum Vesicles | 1-3 | High Ca2+, High Salt | [9] |

| Cardiac Muscle (Canine) | Sarcoplasmic Reticulum Vesicles | 3-5 | High Ca2+, High Salt | [9] |

| Rat Liver | Endoplasmic Reticulum Microsomes | 10 ± 2.5 | Ca2+-independent | [10][11] |

Table 2: Functional Effects of Ryanodine on Ryanodine Receptors

| Effect | Concentration Range | RyR State | Consequence | Reference(s) |

| Activation | Nanomolar (<10 µM) | Locked in a sub-conductance (half-open) state | SR/ER Ca2+ depletion | [8][12] |

| Inhibition | Micromolar (>100 µM) | Irreversible channel closing | Inhibition of Ca2+ release | [8][9][12] |

Table 3: IC50 Values for Ryanodine Inhibition of Ca2+ Release

| Tissue | IC50 (nM) | Reference(s) |

| Skeletal Muscle | 10 | [13][14] |

| Cardiac Muscle | 2.8 | [13][14] |

Key Experimental Protocols in Ryanodine Research

The following sections detail the methodologies for seminal experiments that have been instrumental in advancing our understanding of ryanodine and its receptor.

4.1. [³H]Ryanodine Binding Assay

This assay is a cornerstone of RyR research, allowing for the quantification of receptor density and the study of ligand binding under various conditions.

Methodology:

-

Preparation of Membranes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles from the tissue of interest.

-

Incubation: Incubate the membrane preparation with [³H]ryanodine in a binding buffer containing appropriate ions (e.g., KCl, HEPES) and Ca²⁺ concentrations.

-

Separation: Separate bound from free [³H]ryanodine by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Calculate Kd and Bmax values from saturation binding isotherms.

4.2. Isolation of Sarcoplasmic Reticulum Vesicles

The preparation of enriched SR vesicles is a prerequisite for many in vitro studies of RyR function.

Methodology:

-

Homogenization: Homogenize minced muscle tissue in a buffered solution.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other cellular debris, enriching the supernatant with microsomes.

-

Sucrose (B13894) Gradient Centrifugation: Layer the microsomal fraction onto a discontinuous or continuous sucrose gradient and centrifuge at high speed. The SR vesicles will band at a specific density, allowing for their separation from other membrane fragments.

-

Collection and Storage: Collect the SR fraction, wash to remove sucrose, and store at -80°C.

4.3. Purification of the Ryanodine Receptor

Purification of the RyR has been crucial for detailed structural and functional studies.

Methodology:

-

Solubilization: Solubilize SR membranes with a mild detergent (e.g., CHAPS) in the presence of phospholipids (B1166683) to maintain receptor integrity.

-

Affinity Chromatography: Pass the solubilized protein over a column with a high-affinity ligand, such as heparin-agarose or an immobilized antibody.

-

Ion-Exchange Chromatography: Further purify the eluted fractions using ion-exchange chromatography.

-

Sucrose Gradient Centrifugation: As a final polishing step, subject the purified protein to sucrose gradient centrifugation to isolate the large RyR complex.

-

Analysis: Assess the purity of the receptor by SDS-PAGE, which should show a prominent band at >500 kDa corresponding to the RyR monomer.

Visualizing the Molecular Environment: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the ryanodine receptor.

5.2. Experimental Workflows

Conclusion

The journey of ryanodine and this compound from a natural insecticide to a sophisticated molecular tool exemplifies the serendipitous and interconnected nature of scientific discovery. The meticulous work of chemists in isolating and synthesizing these complex molecules, combined with the ingenuity of pharmacologists and physiologists in using them to probe cellular function, has led to a deep understanding of the ryanodine receptor and its critical role in calcium signaling. The experimental protocols and quantitative data outlined in this guide represent a foundation upon which our current knowledge is built and provide a roadmap for future investigations into the intricate world of intracellular calcium regulation and its implications for health and disease.

References

- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. rupress.org [rupress.org]

- 4. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Quantitative Single-Molecule Analysis of Ryanodine Receptor 2 Subunit Assembly in Cardiac and Neuronal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression and functional activity of ryanodine receptors (RyRs) during skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-Induced Calcium Release (CICR) in Cardiomyocytes | BioRender Science Templates [biorender.com]

- 12. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]

- 13. researchmap.jp [researchmap.jp]

- 14. Ryanodine receptor - Wikipedia [en.wikipedia.org]

Ryanodine: A Pharmacological Tool for Interrogating Ca2+ Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for normal physiological function. A key player in this intricate regulatory network is the ryanodine (B192298) receptor (RyR), a large conductance intracellular Ca2+ release channel located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR). The plant alkaloid ryanodine has emerged as an indispensable pharmacological tool for the study of RyR function and its role in Ca2+ signaling. This technical guide provides an in-depth overview of ryanodine's mechanism of action, its differential effects on RyR isoforms, and detailed experimental protocols for its use as a pharmacological probe.

Ryanodine Receptors: The Target of Ryanodine

Ryanodine receptors are homotetrameric channel proteins that mediate the release of Ca2+ from intracellular stores. In mammals, three distinct isoforms have been identified, each with a characteristic tissue distribution and physiological role[1][2]:

-

RyR1: The predominant isoform in skeletal muscle, where it is essential for excitation-contraction (E-C) coupling[1][2].

-

RyR2: The primary isoform in the myocardium (heart muscle), playing a critical role in cardiac E-C coupling through a process known as calcium-induced calcium release (CICR)[1][2].

-

RyR3: Expressed more widely at lower levels, particularly in the brain, diaphragm, and smooth muscle, its precise physiological roles are still being elucidated but are implicated in processes like learning and memory[1][3].

All three RyR isoforms are targets for ryanodine, although their sensitivities and the functional consequences of binding can differ.

Mechanism of Action: A Dual-Function Modulator

Ryanodine's interaction with the RyR is complex and concentration-dependent, exhibiting both agonistic and antagonistic properties. This biphasic effect is a critical consideration for experimental design.

-

Low Concentrations (Nanomolar Range): At nanomolar concentrations, ryanodine locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state[2]. This leads to a persistent, slow leak of Ca2+ from the ER/SR, which can eventually deplete the intracellular stores. This "agonist" effect is often utilized to study the consequences of chronic Ca2+ leak.

-

High Concentrations (Micromolar Range): At micromolar concentrations (>100 µM), ryanodine acts as an antagonist, causing a complete and irreversible block of the RyR channel, preventing Ca2+ release[1][2]. This "antagonist" effect is useful for inhibiting RyR-mediated Ca2+ release to isolate the contributions of other Ca2+ signaling pathways.

The binding of ryanodine to its receptor is also "use-dependent," meaning it preferentially binds to the open state of the channel[2]. This property makes the extent of ryanodine's effect dependent on the activity of the RyR channel itself.

Quantitative Data on Ryanodine-RyR Interactions

The following tables summarize key quantitative parameters describing the interaction of ryanodine and its analogs with different RyR isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the presence of other modulators (e.g., Ca2+, ATP, Mg2+), pH, and the specific preparation (e.g., purified protein, microsomes, intact cells).

| Parameter | RyR1 | RyR2 | RyR3 | Reference(s) |

| High-Affinity Kd (nM) | 2.9 ± 0.3 | ~8 | 1.6 | [4][5][6] |

| Low-Affinity Kd (µM) | - | ~5 | - | [5] |

Table 1: Ryanodine Binding Affinities (Kd) for RyR Isoforms.

| Compound | RyR Isoform | EC50 | IC50 | Effect | Reference(s) |

| Ryanodine | RyR2 | ~10 nM (pCa 8) | pCa 7.1 | Sensitizes to Ca2+ activation | [3] |

| Ryanodine | RyR (general) | 0.1 µM (stimulates Ca2+ sparks) | 10 µM (inhibits Ca2+ sparks) | Biphasic effect on Ca2+ sparks | [7] |

| Cpd1 (Oxolinic acid derivative) | RyR1 | 12 nM | - | Inhibition | [8] |

| Oxolinic acid | RyR1 | 810 nM | - | Inhibition | [8] |

| Verticilide | RyR2 | - | 53.9 µM | Inhibition | [8] |

| ent-1 (Verticilide derivative) | RyR2 | - | 0.1 µM | Inhibition | [8] |

| 2-Hydroxycarbazole | RyR1 & RyR2 | ~200 µM | - | Ca2+ release activation | [9] |

Table 2: Effective (EC50) and Inhibitory (IC50) Concentrations of Ryanodine and Related Compounds.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of RyRs in Ca2+ signaling and how ryanodine modulates these pathways.

Caption: Simplified diagram of excitation-contraction coupling involving the ryanodine receptor.

Caption: Concentration-dependent effects of ryanodine on the state of the ryanodine receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing ryanodine.

Isolation of Sarcoplasmic Reticulum (SR) Microsomes

This protocol is a prerequisite for in vitro studies such as [3H]-ryanodine binding assays and single-channel recordings.

Workflow Diagram:

Caption: Workflow for the isolation of sarcoplasmic reticulum microsomes.

Materials:

-

Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose, 0.1 M KCl, 5 mM DTT, and a protease inhibitor cocktail.

-

Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose.

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

-

Excise skeletal or cardiac muscle tissue and place it in ice-cold homogenization buffer.

-

Mince the tissue thoroughly and homogenize using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a small volume of resuspension buffer.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.

[3H]-Ryanodine Binding Assay

This assay is a powerful tool to assess the functional state of the RyR channel, as [3H]-ryanodine preferentially binds to the open channel.

Workflow Diagram:

Caption: Workflow for the [3H]-ryanodine binding assay.

Materials:

-

Binding Buffer: 20 mM HEPES (pH 7.4), 140 mM KCl, 15 mM NaCl, and varying concentrations of free Ca2+ (buffered with EGTA)[4].

-

[3H]-ryanodine (e.g., 1-10 nM)

-

Unlabeled ryanodine (for determining non-specific binding)

-

SR microsomes

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

In a microcentrifuge tube, combine SR microsomes (e.g., 50-100 µg of protein), [3H]-ryanodine, and the desired modulators in the binding buffer.

-

For determining non-specific binding, prepare parallel tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM).

-

Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer (similar to binding buffer but without ryanodine) to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels and the effects of ryanodine on channel conductance and open probability.

Workflow Diagram:

Caption: Workflow for single-channel recording of ryanodine receptors in a planar lipid bilayer.

Materials:

-

Planar Lipid Bilayer Setup: Includes a two-chamber cuvette with a small aperture, electrodes, and a low-noise amplifier.

-

Lipids: e.g., a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in n-decane.

-

cis (Cytosolic) Solution: e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, with buffered Ca2+ concentrations.

-

trans (Luminal) Solution: e.g., 50 mM KCl, 20 mM HEPES, pH 7.4.

-

SR microsomes

-

Ryanodine stock solution

Procedure:

-

Set up the planar lipid bilayer apparatus and fill the cis and trans chambers with the appropriate solutions.

-

"Paint" the lipid solution across the aperture to form a stable bilayer membrane.

-

Induce the fusion of SR microsomes with the bilayer by adding a small aliquot of the microsome preparation to the cis chamber, often in the presence of an osmotic gradient.

-

Once a single channel incorporates into the bilayer, record its baseline activity at a fixed holding potential.

-

Introduce ryanodine to the cis chamber at the desired concentration.

-

Record the changes in channel behavior, noting any transitions to a sub-conductance state or complete channel block.

-

Analyze the single-channel data to determine changes in open probability, mean open and closed times, and single-channel conductance.

Conclusion

Ryanodine has proven to be an invaluable pharmacological tool for dissecting the complex roles of ryanodine receptors in intracellular Ca2+ signaling. Its unique concentration-dependent dual effects as both an agonist and an antagonist provide a versatile means to manipulate RyR function. A thorough understanding of its mechanism of action, coupled with the application of rigorous experimental protocols as outlined in this guide, will continue to facilitate groundbreaking discoveries in the field of Ca2+ signaling and its implications for health and disease. Researchers, scientists, and drug development professionals can leverage the information presented here to design and execute experiments that will further illuminate the intricate world of intracellular calcium regulation.

References

- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 3. Ryanodine sensitizes the cardiac Ca(2+) release channel (ryanodine receptor isoform 2) to Ca(2+) activation and dissociates as the channel is closed by Ca(2+) depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RYANODINE RECEPTOR TYPE 1 (RYR1) POSSESSING MALIGNANT HYPERTHERMIA MUTATION R615C EXHIBITS HEIGHTENED SENSITIVITY TO DYSREGULATION BY NONCOPLANAR 2,2',3,5',6-PENTACHLOROBIPHENYL (PCB 95) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxycarbazole induces Ca2+ release from sarcoplasmic reticulum by activating the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands of the Ryanodine Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium release channel embedded in the membrane of the sarcoplasmic and endoplasmic reticulum. It plays a pivotal role in excitation-contraction coupling in muscle tissues and is involved in a multitude of calcium signaling pathways in various cell types. The precise regulation of RyR channel gating is critical for cellular function, and its dysregulation is implicated in numerous pathologies, including malignant hyperthermia, central core disease, and cardiac arrhythmias. A complex interplay of endogenous molecules dynamically modulates RyR activity, acting as agonists, antagonists, or allosteric modulators. This technical guide provides a comprehensive overview of the core endogenous ligands of the ryanodine receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling interactions to serve as a resource for researchers and professionals in the field.

Core Endogenous Ligands: Activators and Inhibitors

The gating of the RyR channel is finely tuned by a variety of endogenous molecules. These ligands can be broadly categorized as activators that promote channel opening and inhibitors or modulators that favor the closed state or alter the channel's sensitivity to other ligands.

Key Activators

-

Calcium (Ca²⁺): Cytosolic calcium is a primary activator of the RyR, a process known as calcium-induced calcium release (CICR).[1][2] RyR1 activity exhibits a bell-shaped dependence on Ca²⁺ concentration, with activation occurring at low micromolar concentrations and inhibition at higher, millimolar concentrations.[3]

-

Adenosine Triphosphate (ATP): ATP acts as an allosteric activator of the RyR, sensitizing the channel to Ca²⁺-dependent activation.[3][4][5] In skeletal muscle RyR1, ATP can induce channel opening even in the absence of Ca²⁺, although Ca²⁺ is required for maximal activation.[3] The cardiac isoform, RyR2, is not activated by ATP alone but its Ca²⁺-induced activation is augmented by ATP.[3]

Key Inhibitors and Modulators

-

Magnesium (Mg²⁺): Magnesium ions are significant endogenous inhibitors of RyR channels. Mg²⁺ competes with Ca²⁺ for binding to the activation sites and also binds to lower-affinity inhibitory sites.[6][7][8]

-

Calmodulin (CaM): Calmodulin is a ubiquitous calcium-binding protein that modulates RyR activity in a Ca²⁺-dependent manner.[3] At sub-micromolar Ca²⁺ concentrations, CaM can activate RyR1, while at micromolar concentrations and above, the Ca²⁺-bound form of CaM (Ca²⁺-CaM) inhibits both RyR1 and RyR2.[9]

-

S100A1: This calcium-binding protein of the S100 family is a physiological modulator of RyR, particularly in striated muscle.[10][11] It has been shown to enhance RyR-mediated Ca²⁺ release and competes with calmodulin for an overlapping binding site on RyR1.[11][12][13]

-

FK506-Binding Proteins (FKBP12 and FKBP12.6): These small proteins, also known as calstabins, are important stabilizers of the RyR channel in its closed state.[1][14] Dissociation of FKBPs from the RyR complex is associated with increased channel activity and Ca²⁺ leak. FKBP12 predominantly binds to RyR1, while FKBP12.6 has a higher affinity for RyR2.[15][16]

Quantitative Data on Endogenous Ligand Interactions

The following tables summarize the quantitative data for the interaction of key endogenous ligands with different ryanodine receptor isoforms. These values are essential for understanding the physiological regulation of RyR channels and for the development of pharmacological modulators.

| Ligand | RyR Isoform | Parameter | Value | Reference(s) |

| Ca²⁺ (Activation) | RyR1 | EC₅₀ | ~1 µM | [3] |

| RyR2 | EC₅₀ | ~1 µM | [17][18] | |

| RyR2 (in cell-like conditions) | EC₅₀ | ~10 µM | [19] | |

| RyR2 (ryanodine-modified) | EC₅₀ | 110 nM | [20] | |

| Ca²⁺ (Inhibition) | RyR1 | IC₅₀ | ~1 mM | [3] |

| RyR2 | IC₅₀ | >10-fold higher than RyR1 | [6] | |

| ATP (Activation) | RyR1 | EC₅₀ | 0.22 mM | [21] |

| RyR1 (with µM Ca²⁺) | EC₅₀ | low millimolar range | [4][5] | |

| RyR2 (with 1 mM luminal Ca²⁺) | EC₅₀ | 0.55 ± 0.04 mM | [10] | |

| Mg²⁺ (Inhibition) | RyR1 (normal) | IC₅₀ | ~100 µM | [22] |

| RyR1 (MHS) | IC₅₀ | ~300 µM | [22] | |

| RyR2 (reduced) | K₀.₅ | 43 ± 16 µM | [23] | |

| RyR2 (oxidized) | K₀.₅ | > 1 mM | [23] | |

| Calmodulin (Binding) | RyR1 | Kᴅ | 5-25 nM | [6] |

| RyR2 (CaMBD2) | Kᴅ | High affinity across all Ca²⁺ concentrations | [4] | |

| RyR2 (CaMBD3) | Kᴅ | High affinity across all Ca²⁺ concentrations | [4] | |

| S100A1 (Binding) | RyR1 (CaMBD1 peptide) | Kᴅ | ~1000 nM & ~21 µM | [3] |

| RyR1 (CaMBD2 peptide) | Kᴅ | ~146 nM & ~17 µM | [3] | |

| RyR1 (CaMBD3 peptide) | Kᴅ | ~9 nM & ~7 µM | [3] | |

| FKBP12 (Binding) | RyR2 | Kᴅ | 206 ± 70 nM | [3][12][13] |

| FKBP12.6 (Binding) | RyR2 | Kᴅ | 0.7 ± 0.1 nM | [3][12][13] |

Signaling Pathways and Regulatory Mechanisms

The activity of the ryanodine receptor is governed by a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the core regulatory interactions of endogenous ligands with the RyR channel.

References

- 1. researchgate.net [researchgate.net]

- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 3. Loss of S100A1 expression leads to Ca2+ release potentiation in mutant mice with disrupted CaM and S100A1 binding to CaMBD2 of RyR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The central domain of cardiac ryanodine receptor governs channel activation, regulation, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structural insights into the regulation of RyR1 by S100A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of the skeletal muscle ryanodine receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. personales.upv.es [personales.upv.es]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. Preparation and morphology of sarcoplasmic reticulum terminal cisternae from rabbit skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S100A1 AND CALMODULIN REGULATION OF RYANODINE RECEPTOR IN STRIATED MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Reconstitution of purified cardiac muscle calcium release channel (ryanodine receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Localization of Ryanodine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the cellular and subcellular localization of ryanodine (B192298) receptors (RyRs), critical intracellular calcium release channels. Understanding the precise location of the three main RyR isoforms is fundamental to elucidating their roles in physiological processes, from muscle contraction to neuronal signaling, and for developing targeted therapeutics.

Chapter 1: Cellular and Subcellular Distribution of RyR Isoforms

Ryanodine receptors are primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[1][2][3] Their distribution is not uniform; the three mammalian isoforms—RyR1, RyR2, and RyR3—exhibit distinct tissue-specific and subcellular expression patterns that dictate their functional roles.[1]

Data Presentation: Isoform Distribution

The following table summarizes the known localization of the three RyR isoforms across various tissues and subcellular compartments.

| Isoform | Primary Tissue(s) | Primary Subcellular Localization | Other Expressing Tissues/Compartments |

| RyR1 | Skeletal Muscle[2][4] | Terminal Cisternae of the Sarcoplasmic Reticulum (SR)[2][5] | Cerebellum (Purkinje cells), Smooth Muscle, B-lymphocytes.[2][6] Evidence also suggests localization to the inner mitochondrial membrane in cardiomyocytes.[7] |